
Maduramicin
Overview
Description
Maduramicin is a naturally occurring polyether ionophore antibiotic first isolated from the actinomycete Actinomadura rubra. It is primarily used in veterinary medicine as an antiprotozoal agent to prevent coccidiosis in poultry . The compound has a molecular formula of C47H80O17 and a molar mass of 917.140 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Maduramicin is typically produced through fermentation processes involving the bacterium Actinomadura rubra . The fermentation process involves culturing the bacterium in a suitable medium under controlled conditions to produce the compound. The fermentation broth is then extracted and purified to isolate this compound .
Industrial Production Methods
In industrial settings, this compound is often formulated as this compound ammonium, which is more stable and easier to handle. One method involves dissolving this compound ammonium in a solvent such as ethyl acetate, followed by spraying the solution onto a carrier material like corn starch or calcium carbonate in a fluidized bed . This method ensures uniform mixing and prevents toxicity issues due to uneven distribution .
Chemical Reactions Analysis
Types of Reactions
Maduramicin undergoes various chemical reactions, including complexation with cations (such as sodium, potassium, and calcium), which facilitates their transport across cell membranes . This ionophore activity is crucial for its biological function.
Common Reagents and Conditions
The complexation reactions typically occur under physiological conditions, where this compound forms complexes with cations, increasing the osmotic pressure within cells . This process inhibits mitochondrial functions such as substrate oxidation and ATP hydrolysis, leading to cell death in protozoa .
Major Products Formed
The primary products of this compound’s reactions are the ionophore-cation complexes, which disrupt cellular ionic balance and lead to the death of target protozoa .
Scientific Research Applications
Veterinary Medicine
Anticoccidial Agent
Maduramicin is extensively used to control coccidiosis, a parasitic disease caused by Eimeria species in poultry. It is effective against various strains of Eimeria, including Eimeria tenella, which affects chickens and turkeys. The recommended dosage for feed is typically between 5 to 7 ppm (mg/kg), with a withdrawal period of 5 days before slaughter to mitigate toxicity risks .
Toxicity Concerns
While this compound is effective, it poses risks of toxicity at higher doses (>10 ppm), leading to heart and skeletal muscle damage in animals, which can result in severe health issues or death if misused . Studies have shown that this compound can induce apoptosis and necrosis in myocardial cells, highlighting the need for careful dosage management .
Cell Culture Studies
This compound has demonstrated significant effects on various cell lines. Research indicates that it inhibits proliferation and induces apoptosis in mouse myoblasts (C2C12) and human rhabdomyosarcoma cells (RD and Rh30) in a dose-dependent manner. The compound downregulates cyclins D1, CDK4, and CDK6, which are crucial for cell cycle regulation .
Table 1: Effects of this compound on Cell Lines
Cell Line | EC50 (µg/ml) | Effect |
---|---|---|
C2C12 | 0.07 | Inhibition of proliferation |
RD | 0.15 | Induction of apoptosis |
Rh30 | 0.25 | Cytotoxic effects |
Potential Human Medical Applications
Recent studies have suggested that this compound may have applications beyond veterinary use. For instance, it has shown potential against malaria parasites, demonstrating an effective concentration (EC50) of 14.8 nM against late-stage gametocytes in rodent models . This indicates that this compound could be explored as a lead compound for developing antimalarial therapies.
Case Study: Malaria Transmission Blockage
In an experimental study, this compound completely blocked malaria transmission in an in vivo rodent model, suggesting its potential utility in human malaria treatment strategies .
Nanostructured Lipid Carriers
To address the low solubility and high toxicity of this compound, researchers have developed nanostructured lipid carriers (NLCs) to enhance its delivery and efficacy. These carriers improve the solubility and reduce the toxicity profile of this compound while maintaining its anticoccidial effects against Eimeria tenella .
Table 2: Characteristics of this compound-Loaded Nanostructured Lipid Carriers
Parameter | Value |
---|---|
Hydrodynamic Diameter | 153.6 ± 3.044 nm |
Zeta Potential | -41.4 ± 1.10 mV |
Encapsulation Efficiency | 90.49 ± 1.05% |
Drug Loading | 2.34 ± 0.04% |
Mechanism of Action
Maduramicin exerts its effects by forming complexes with cations (particularly sodium, potassium, and calcium), promoting their transport across cell membranes . This increases osmotic pressure within the protozoa, inhibiting mitochondrial functions such as substrate oxidation and ATP hydrolysis, ultimately leading to cell death . Additionally, this compound has been shown to induce caspase-dependent apoptosis in certain cell types .
Comparison with Similar Compounds
Maduramicin is part of the polyether ionophore class of antibiotics, which includes other compounds such as monensin and salinomycin . Compared to these compounds, this compound is more potent and has a broader spectrum of activity against coccidia . it also has a narrower safety margin, requiring careful dosing to avoid toxicity .
Similar Compounds
Monensin: Another polyether ionophore used as an anticoccidial agent in poultry.
Salinomycin: A polyether ionophore with similar applications but higher toxicity compared to this compound.
This compound’s unique combination of high potency and specific ionophore activity makes it a valuable tool in veterinary medicine and scientific research.
Biological Activity
Maduramicin is a polyether ionophore antibiotic primarily used in veterinary medicine, particularly in poultry, for its anticoccidial properties. It exhibits a complex biological activity profile that affects various cell types, leading to both therapeutic benefits and potential toxicities. This article delves into the biological activity of this compound, focusing on its mechanisms of action, effects on different cell lines, and implications for animal health.
This compound functions by forming complexes with cations such as Na, K, and Ca, which enhances their transport across cell membranes. This process increases osmotic pressure within the target cells, disrupting mitochondrial functions like substrate oxidation and ATP hydrolysis, ultimately resulting in cell death .
Key Mechanisms:
- Ion Transport: Increases cation transport across membranes.
- Mitochondrial Disruption: Inhibits ATP production.
- Cell Cycle Arrest: Accumulates cells in the G0/G1 phase.
1. Myoblasts
Research indicates that this compound significantly inhibits proliferation and induces apoptosis in myoblast cells (C2C12, RD, Rh30). The compound was shown to downregulate cyclins (D1) and cyclin-dependent kinases (CDK4/6), while upregulating CDK inhibitors (p21, p27). This leads to decreased phosphorylation of retinoblastoma protein (Rb) and activation of apoptotic pathways involving caspases 8, 9, and 3 .
Table 1: Effects of this compound on Myoblast Cell Lines
Cell Line | IC50 (µg/ml) | Apoptosis Induction | Cell Cycle Phase Arrest |
---|---|---|---|
C2C12 | 0.07 | Yes | G0/G1 |
RD | 0.15 | Yes | G0/G1 |
Rh30 | 0.25 | Yes | G0/G1 |
2. Myocardial Cells
In myocardial H9c2 cells, this compound has been shown to induce both apoptosis and necrosis through a mechanism involving DR4/TRAIL-mediated pathways. Unlike its effect on myoblasts, it does not significantly alter the expression of pro-apoptotic or anti-apoptotic proteins but rather promotes nuclear translocation of apoptosis-inducing factor (AIF) and blocks autophagic flux .
Table 2: Biological Effects of this compound on H9c2 Cells
Treatment Duration | Concentration (µg/ml) | Viability Reduction (%) | Mechanism of Cell Death |
---|---|---|---|
24 hours | 0.5 | 30 | Caspase-dependent |
48 hours | 0.5 | 50 | Caspase-independent |
72 hours | 0.5 | 70 | Necrosis |
Toxicological Implications
This compound's toxicity is a significant concern, particularly when used improperly in livestock. Studies have reported adverse effects such as heart failure and skeletal muscle degeneration in animals exposed to high doses . The recommended dosage for poultry is typically between 5-7 ppm in feed, with higher doses posing risks of toxicity .
Case Study 1: Outbreaks Linked to this compound Exposure
Two outbreaks of Haff disease-like symptoms were reported in crayfish linked to this compound exposure. Symptoms included limb weakness and reduced activity in affected animals .
Case Study 2: Myocardial Damage
In a study involving rat myocardial cells, this compound exposure resulted in significant cell death through both apoptotic and necrotic pathways. This highlights the potential risks associated with its use beyond the intended anticoccidial effects .
Properties
IUPAC Name |
2-[(2R,3S,4S,5R,6S)-6-[(1R)-1-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-[(2R,3S,5R)-3-[(2R,4S,5S,6S)-4,5-dimethoxy-6-methyloxan-2-yl]oxy-5-[(2S,3S,5R,6S)-6-hydroxy-3,5,6-trimethyloxan-2-yl]oxolan-2-yl]-5-methyloxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-2-hydroxy-4,5-dimethoxy-3-methyloxan-2-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H80O17/c1-23-18-24(2)45(9,51)61-36(23)31-19-32(58-35-20-30(53-10)40(55-12)28(6)57-35)42(59-31)44(8)15-14-33(60-44)43(7)16-17-46(64-43)21-29(48)25(3)37(62-46)26(4)38-41(56-13)39(54-11)27(5)47(52,63-38)22-34(49)50/h23-33,35-42,48,51-52H,14-22H2,1-13H3,(H,49,50)/t23-,24+,25+,26+,27-,28-,29-,30-,31+,32-,33+,35+,36-,37-,38-,39-,40-,41-,42+,43-,44-,45-,46+,47+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWVUEZAROXKXRT-VQLSFVLHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(OC1C2CC(C(O2)C3(CCC(O3)C4(CCC5(O4)CC(C(C(O5)C(C)C6C(C(C(C(O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)OC7CC(C(C(O7)C)OC)OC)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]([C@@](O[C@@H]1[C@H]2C[C@@H]([C@@H](O2)[C@@]3(CC[C@@H](O3)[C@@]4(CC[C@@]5(O4)C[C@@H]([C@H]([C@H](O5)[C@@H](C)[C@H]6[C@@H]([C@H]([C@@H]([C@](O6)(CC(=O)O)O)C)OC)OC)C)O)C)C)O[C@@H]7C[C@@H]([C@H]([C@@H](O7)C)OC)OC)(C)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H80O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001044546 | |
Record name | Maduramicin alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
917.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79356-08-4, 84878-61-5 | |
Record name | Maduramicin α | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79356-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | X 14868A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079356084 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maduramicin alpha | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001044546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Maduramicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MADURAMICIN ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S6GVE3CIQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.